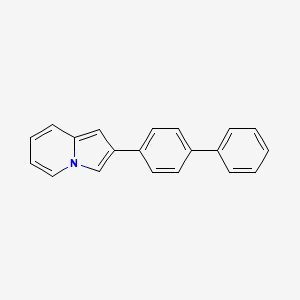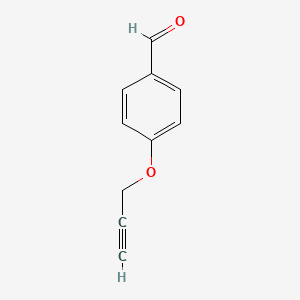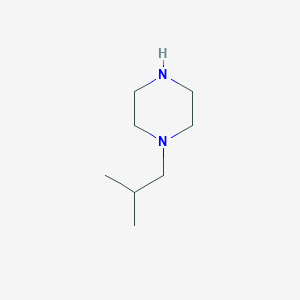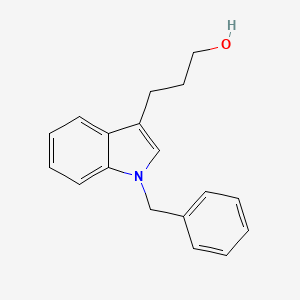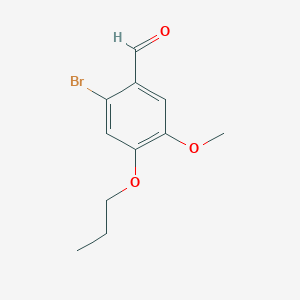
2-Bromo-5-methoxy-4-propoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-4-propoxybenzaldehyde (2BM4PBA) is an organic compound belonging to the class of aromatic aldehydes. It is a colorless and volatile liquid with a sweet, floral odor. It is widely used in the synthesis of pharmaceuticals, perfumes, and other compounds. It has also been used in the synthesis of heterocyclic compounds, such as furans and thiophenes.
Scientific Research Applications
Synthesis and Chemical Properties
- The unique chemical structure of 2-Bromo-5-methoxy-4-propoxybenzaldehyde allows for its use in diverse synthetic applications. For instance, Otterlo et al. (2004) observed that bromination of 3-hydroxybenzaldehyde can lead to the formation of similar compounds, demonstrating the reactivity and utility of brominated benzaldehydes in chemical synthesis (Otterlo et al., 2004).
Role in Novel Compound Formation
- The compound has been used as a precursor or intermediate in the synthesis of various novel compounds. For example, Chen Bing-he (2008) synthesized Methyl 4-Bromo-2-methoxybenzoate starting from a bromo-substituted precursor, indicating the potential of bromo-substituted benzaldehydes in forming complex organic molecules (Chen Bing-he, 2008).
Liquid Crystal Synthesis
- Jamain et al. (2020) investigated the synthesis of liquid crystal molecules using cinnamaldehyde-based compounds with different terminal groups, including bromo substituents. This research suggests that compounds like this compound could be relevant in the design and synthesis of liquid crystalline materials (Jamain et al., 2020).
Antioxidant Activity
- Rijal et al. (2022) synthesized derivatives of halogenated vanillin, including bromo-substituted benzaldehydes, and evaluated their antioxidant activities. This indicates that compounds similar to this compound could potentially have antioxidant properties (Rijal et al., 2022).
Polymorphism and Structural Analysis
- Silva et al. (2004) reported a new polymorph of a bromo-hydroxybenzaldehyde compound. The study of polymorphism in such compounds is essential for understanding their crystallographic and physical properties (Silva et al., 2004).
Preparation of Medicinal Intermediates
- Afanas'eva et al. (1987) explored the oxidative bromination of vanillin, a process relevant to the synthesis of medically important compounds. Brominated benzaldehydes, such as this compound, could play a role in these synthetic pathways (Afanas'eva et al., 1987).
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-methoxy-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNVXLLKGRFKHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)




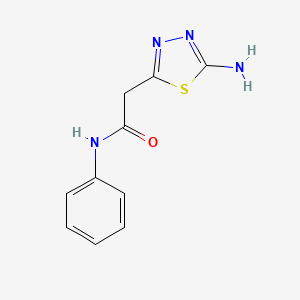
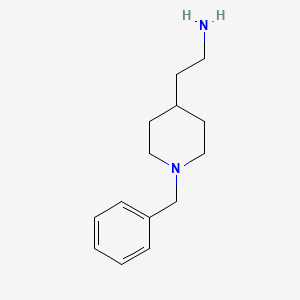
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)
